Fmoc-Lys-OH hydrochloride
Description
Significance of Fmoc-Lys-OH.HCl as a Versatile Amino Acid Derivative in Peptide Synthesis and Bioconjugation
Fmoc-Lys-OH.HCl is a highly versatile amino acid derivative specifically designed for use in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). chemimpex.com Its primary significance lies in the incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group of lysine (B10760008). This protective group is stable under various reaction conditions but can be selectively removed under mild basic conditions, a key feature that allows for the sequential and controlled addition of amino acids to a growing peptide chain. chemimpex.comlgcstandards.com This process enhances the yield, purity, and stability of the final peptide products. chemimpex.com
The presence of a free ε-amino group on the lysine side chain (unless otherwise protected) provides a reactive handle for a multitude of applications. This functional group is crucial for bioconjugation techniques, where peptides are linked to other molecules such as antibodies, enzymes, or fluorescent dyes to create targeted drug delivery systems or diagnostic tools. chemimpex.com In peptide synthesis, the ability to incorporate lysine residues is invaluable for creating peptides with specific functionalities, such as improved solubility or enhanced biological activity. chemimpex.com Consequently, Fmoc-Lys-OH.HCl is an indispensable tool in the development of therapeutic peptides, including those for drug delivery systems and vaccines. chemimpex.com
Historical Context and Evolution of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides has historically presented a significant challenge to organic chemists, primarily due to the need to selectively protect and deprotect the amino and carboxyl groups of amino acids to form peptide bonds in the correct sequence. lgcstandards.comresearchgate.net A major breakthrough came in the 1960s with the development of Solid-Phase Peptide Synthesis (SPPS) by R. B. Merrifield, who was later awarded the Nobel Prize for this work. biotage.compeptide.com SPPS involves assembling a peptide chain step-by-step while it is attached to an insoluble resin support, which simplifies the purification process by allowing by-products to be washed away. lgcstandards.combiotage.com
Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used in SPPS. biotage.com However, the development of the fluorenylmethoxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge in the late 1970s represented another major landmark. lgcstandards.com The Fmoc group, introduced for Nα protection by Louis Carpino in 1970, offered a milder, base-labile alternative to the acid-labile Boc group. biotage.comnih.gov This new strategy, known as Fmoc/tBu chemistry, revolutionized peptide synthesis. peptide.com The use of a secondary amine, such as piperidine (B6355638), for Fmoc removal is significantly gentler than the strong acids required for Boc deprotection, making it compatible with a wider range of sensitive amino acid side chains and linkers. lgcstandards.combiotage.com By 1994, an overwhelming majority of laboratories had adopted Fmoc chemistry for peptide synthesis, a trend that has continued due to its efficiency and versatility. nih.gov
Role of Lysine Residues in Peptide Functionality and Molecular Recognition
Lysine is a positively charged, basic amino acid that plays a critical role in the structure and function of proteins and peptides. nih.gov Its side chain contains a terminal primary amino group (ε-amino group), which is typically protonated and positively charged under physiological conditions. youtube.com This positive charge makes lysine residues key participants in electrostatic interactions, which are vital for stabilizing protein structures and for interactions between proteins and other molecules, such as negatively charged DNA. nih.govkhanacademy.org
Lysine residues are frequently found on the surface of proteins, where their charged and nucleophilic nature makes them targets for various post-translational modifications. nih.govnih.gov These modifications, including methylation, acetylation, ubiquitination, and glycosylation, can significantly alter a protein's function, localization, and interactions. khanacademy.org For instance, the acetylation and methylation of lysine residues on histone proteins are crucial for regulating gene expression. youtube.comkhanacademy.org
In molecular recognition, the side chains of lysine and another basic amino acid, arginine, are often key sites for binding by enzymes and other proteins. mdpi.com The ability of lysine to form strong, yet reversible, linkages (Schiff bases) and stable amide bonds is fundamental to many biological processes, including enzymatic catalysis and the tagging of proteins for degradation. youtube.com The high prevalence and functional importance of lysine make it a prime target for chemical modification in bioconjugation studies. nih.gov
Overview of the Unique Structural Attributes of Fmoc-Lys-OH.HCl
Fmoc-Lys-OH.HCl is a white to off-white crystalline powder. chemimpex.comnovacellbio.com Its structure consists of the amino acid L-lysine, with its α-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The compound is supplied as a hydrochloride (HCl) salt, which enhances its solubility and handling characteristics. novacellbio.comcymitquimica.com
The key structural feature is the bulky, aromatic Fmoc group. This group is highly sensitive to basic conditions, specifically secondary amines like piperidine, which cleave it to liberate the free α-amine for the next coupling step in SPPS. lgcstandards.com This lability under mild basic conditions, while remaining stable to the acidic conditions often used to cleave peptides from the resin, is the cornerstone of its utility. nbinno.com
The lysine side chain possesses a primary ε-amino group, which in this specific compound is unprotected and protonated as part of the hydrochloride salt. This free amino group is a key site for subsequent chemical modifications, allowing for the attachment of various labels, drugs, or other moieties after the peptide has been synthesized. chemimpex.com For syntheses requiring the side-chain to remain unreactive, derivatives like Fmoc-Lys(Boc)-OH are used, where the ε-amino group is protected by an acid-labile Boc group. advancedchemtech.compeptide.com
Table 1: Chemical Properties of Fmoc-Lys-OH.HCl
| Property | Value |
|---|---|
| CAS Number | 139262-23-0 chemimpex.combiocrick.com |
| Molecular Formula | C₂₁H₂₄N₂O₄·HCl chemimpex.com |
| Molecular Weight | 404.9 g/mol chemimpex.comglpbio.com |
| Appearance | White to off-white powder chemimpex.comcymitquimica.com |
| Purity | Typically ≥98-99% (HPLC) novacellbio.comsigmaaldrich.com |
| Solubility | Soluble in polar solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). cymitquimica.combiocrick.comchemicalbook.com |
| Storage | 2-8°C, sealed and protected from moisture and light. chemimpex.comsigmaaldrich.com |
Research Landscape and Emerging Applications of Fmoc-Lys-OH.HCl in Chemical Biology and Pharmaceutical Sciences
The versatility of Fmoc-Lys-OH.HCl has made it a central component in a wide array of research and development activities within chemical biology and the pharmaceutical industry. Its primary application remains as a key building block in the Fmoc solid-phase synthesis of peptides for therapeutic and research purposes. chemimpex.comsigmaaldrich.com
In pharmaceutical sciences, it is extensively used in the development of peptide-based drugs. The ability to incorporate lysine and subsequently modify its side chain allows for the introduction of functionalities that can enhance a drug's therapeutic potential. chemimpex.com This is particularly crucial in the design of peptide conjugates for targeted drug delivery, where a therapeutic agent is attached to the lysine side chain to be delivered to a specific site in the body. nbinno.com
Emerging applications are expanding its utility even further. Fmoc-Lys-OH.HCl is employed in the synthesis of cleavable linkers for antibody-drug conjugates (ADCs). chemicalbook.com It also serves as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific disease-causing proteins. chemicalbook.com Furthermore, in the field of protein engineering, this compound facilitates the modification of proteins to improve their stability, activity, or specificity, which is essential for developing improved therapeutic proteins. chemimpex.com Its use in creating fluorescently labeled peptides also makes it a valuable tool for studying protease cleavage and other biological processes. chemicalbook.com
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine hydrochloride | Fmoc-Lys-OH.HCl |
| Fluorenylmethoxycarbonyl | Fmoc |
| tert-butyloxycarbonyl | Boc |
| Nα-Fmoc-Nε-Boc-L-lysine | Fmoc-Lys(Boc)-OH |
| Piperidine | - |
| Dimethylformamide | DMF |
| Dimethyl sulfoxide | DMSO |
| Antibody-Drug Conjugate | ADC |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZFAIUUXYFGY-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474495 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139262-23-0 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations Involving Fmoc Lys Oh.hcl
Optimized Protocols for the Incorporation of Fmoc-Lys-OH·HCl in Solid-Phase Peptide Synthesis (SPPS)
The successful integration of Fmoc-Lys-OH·HCl into a growing peptide chain requires careful selection of coupling reagents and solvent systems, particularly within automated synthesis platforms.
The coupling of Fmoc-Lys-OH·HCl to the resin-bound peptide chain involves activating its carboxyl group to form an amide bond with the free amino terminus of the resin-bound amino acid. A variety of coupling reagents are employed, each offering distinct advantages in terms of reaction kinetics and efficiency. Common choices include uronium/guanidinium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their rapid reaction rates and high coupling efficiencies, even for sterically hindered or aggregation-prone sequences rsc.org. Carbodiimide-based reagents like DIC (N,N′-Diisopropylcarbodiimide) in combination with additives such as HOBt (Hydroxybenzotriazole) or Oxyma Pure are also widely used and offer a cost-effective alternative kohan.com.tw. The choice of reagent can influence reaction kinetics, with HATU often demonstrating faster kinetics for challenging couplings sigmaaldrich.com.
| Coupling Reagent | Description | Typical Use | Notes on Kinetics/Efficiency |
| HBTU | Uronium salt | Standard activator for Fmoc-SPPS | Efficient coupling, rapid reaction rates |
| HATU | Guanidinium salt | Highly efficient activator, especially for difficult couplings | Often faster kinetics for challenging sequences |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective activation | Standard, reliable coupling |
| DIC/Oxyma Pure | Carbodiimide/Additive | Modern alternative to HOBt | Efficient and often preferred over HOBt |
| PyBOP | Phosphonium (B103445) salt | Peptide coupling reagent | Efficient coupling rsc.org |
The choice of solvent is critical for ensuring the solubility of Fmoc-Lys-OH·HCl and the resin, as well as facilitating efficient coupling reactions. N,N-Dimethylformamide (DMF) is the most prevalent solvent in Fmoc-SPPS due to its excellent solvating power for both the protected amino acids and the peptide-resin, and its ability to promote resin swelling peptide.comnih.govxinchem.com. N-Methyl-2-pyrrolidone (NMP) serves as a viable alternative with similar properties. While less polar solvents like Dichloromethane (B109758) (DCM) are often used for washing steps or cleavage, they are generally less effective for Fmoc deprotection and coupling reactions due to lower solubility and slower reaction rates nih.govtotal-synthesis.com. The polarity and viscosity of the solvent system can significantly impact the efficiency of both coupling and deprotection steps acs.org.
| Solvent System | Properties | Role in SPPS | Influence on Fmoc-Lys-OH·HCl |
| DMF | Polar aprotic, high dielectric constant | Primary solvent for coupling, washing, deprotection | High solubility, promotes resin swelling and reaction rates |
| NMP | Polar aprotic, similar to DMF | Alternative solvent for SPPS | Similar to DMF |
| DCM | Less polar, volatile | Washing, cleavage | Lower solubility, slower reaction rates, less effective for Fmoc deprotection |
Automated peptide synthesizers, such as the CEM Liberty Blue™, streamline the SPPS process by precisely controlling the cycles of deprotection, washing, and coupling. Fmoc-Lys-OH·HCl is readily incorporated into these automated protocols. The synthesizer manages the delivery of reagents, reaction times, and washing steps, ensuring reproducibility and minimizing manual intervention. This automation is particularly beneficial for synthesizing longer peptides or those requiring complex side-chain modifications, where the precise and repeated application of coupling and deprotection steps is crucial kohan.com.twnih.gov.
Nα-Fmoc Deprotection Strategies and Their Impact on Lysine-Containing Peptide Integrity
The removal of the Nα-Fmoc group is a pivotal step in each synthesis cycle, enabling the addition of the next amino acid. This process must be efficient and selective to maintain the integrity of the growing peptide chain, especially concerning the lysine (B10760008) residue.
The Fmoc group is characteristically removed by a base-catalyzed β-elimination mechanism. This process begins with the abstraction of the acidic proton at the 9-position of the fluorene (B118485) ring by a secondary amine base, typically piperidine (B6355638). This leads to the formation of a highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide. The DBF intermediate is an electrophile that can react with nucleophiles, including the newly deprotected amine, leading to chain termination or other undesirable side reactions. Piperidine, a cyclic secondary amine, effectively scavenges the DBF by nucleophilic addition, forming a stable adduct and thus driving the deprotection to completion peptide.comnih.govacs.orgwikipedia.org.
The deprotection is rapid, with the Fmoc group having an approximate half-life of about 6 seconds in a 20% piperidine in DMF solution wikipedia.org. While piperidine is the gold standard, other bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be used for faster deprotection, though DBU can catalyze aspartimide formation in the presence of aspartic acid residues peptide.com. Efficient removal of excess piperidine after deprotection is crucial to prevent premature Fmoc removal of the incoming amino acid derivative acs.org.
While Fmoc-Lys-OH·HCl itself protects the α-amino group, the ε-amino group of lysine's side chain typically requires protection during SPPS to prevent unwanted reactions. This side-chain protection must be orthogonal to the Nα-Fmoc removal strategy. Orthogonality ensures that the removal of one protecting group does not affect others, allowing for selective deprotection and modification.
Common side-chain protecting groups for lysine include:
Boc (tert-butyloxycarbonyl): This group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA) drivehq.compeptide.com.
Mtt (methyltrityl) and Mmt (methoxytrityl): These trityl-based groups are labile to mild acidic conditions (e.g., 1% TFA in DCM) and can be removed on-resin, allowing for selective side-chain functionalization before final cleavage kohan.com.twsigmaaldrich.comiris-biotech.de.
Alloc (allyloxycarbonyl): This group is removed under reductive conditions using palladium catalysts rsc.orgkohan.com.twsigmaaldrich.comopenaccesspub.org. It is stable to both acidic and basic conditions used for Fmoc removal.
ivDde and Dde: These cyclohexylidene-derived groups are stable to piperidine and TFA but are selectively removed by dilute hydrazine (B178648) in DMF sigmaaldrich.comiris-biotech.desigmaaldrich-jp.com. Complete orthogonality with Fmoc can be achieved with specific conditions for Dde removal sigmaaldrich.com.
The strategy of using orthogonally protected lysine derivatives, such as Fmoc-Lys(Boc)-OH or Fmoc-Lys(Mtt)-OH, allows for the incorporation of lysine into peptide sequences, followed by selective deprotection of the side chain for further modifications like branching or conjugation. For instance, ivDde-Lys(Fmoc)-OH is a specialized derivative where the side chain is protected by ivDde, and the α-amino group is protected by Fmoc, enabling side-chain modification immediately after its introduction sigmaaldrich-jp.com.
| Protecting Group | Removal Reagent/Conditions | Orthogonality to Fmoc | Notes |
| Boc | TFA (Trifluoroacetic acid) | Acid-labile | Removed during final cleavage. |
| Mtt | 1% TFA in DCM | Acid-labile (milder) | Removable on-resin for side-chain modification. |
| Mmt | 1% TFA in DCM or AcOH/TFE/DCM | Acid-labile (milder) | Similar to Mtt. |
| Alloc | Pd(0) catalyst | Reductive cleavage | Stable to acid and base. |
| ivDde | 2% Hydrazine in DMF | Stable to acid, base, Pd | Removed by hydrazine. Care needed as hydrazine can affect Fmoc. |
| Dde | 2% Hydrazine in DMF | Stable to acid, base, Pd | Similar to ivDde. Can be orthogonally removed with hydroxylamine (B1172632) hydrochloride/imidazole. |
Compound List
Fmoc-Lys-OH·HCl (Nα-Fmoc-L-lysine hydrochloride)
HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
DIC (N,N′-Diisopropylcarbodiimide)
HOBt (Hydroxybenzotriazole)
Oxyma Pure
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
DMF (N,N-Dimethylformamide)
NMP (N-Methyl-2-pyrrolidone)
DCM (Dichloromethane)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Boc (tert-butyloxycarbonyl)
Mtt (methyltrityl)
Mmt (methoxytrityl)
Alloc (allyloxycarbonyl)
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)
Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)
TFA (Trifluoroacetic acid)
Pd(0) (Palladium catalyst)
ivDde-Lys(Fmoc)-OH
Advanced Derivatization and Functionalization of Fmoc Lys Oh.hcl
Site-Specific Side-Chain Functionalization of the ε-Amino Group of Lysine (B10760008)
The primary amine on the side chain of lysine is a nucleophilic hub, making it an ideal target for a variety of chemical transformations. nih.govnih.gov This reactivity is harnessed to attach diverse molecular entities, thereby imparting novel functions to the parent peptide. The choice of modification is dictated by the desired application, ranging from bioorthogonal handles to therapeutic payloads.
Introduction of Azide (B81097) Functionalities for Bioorthogonal Click Chemistry
Bioorthogonal chemistry enables specific chemical reactions to occur within living systems without interfering with native biochemical processes. escholarship.org The introduction of an azide (N₃) group onto the lysine side chain creates a versatile chemical handle for "click chemistry," most notably the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
To achieve this, the ε-amino group of an orthogonally protected lysine, such as Fmoc-Lys(Dde)-OH, can be deprotected on-resin and subsequently acylated. A common reagent for this is azidoacetic acid, activated for amide bond formation. The resulting Fmoc-Lys(N₃)-OH derivative can then be incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS). This allows for the precise, post-synthetic labeling of the peptide with alkyne-containing molecules, such as imaging agents or therapeutic compounds. researchgate.net
Table 1: Reagents for Azide Functionalization of Lysine Side Chain
| Reagent/Method | Description | Application |
| Azidoacetic acid | Acylates the ε-amino group to introduce an azide moiety. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Utilizes strained alkynes (e.g., BCN, TCO) for copper-free ligation. | Live-cell imaging, in vivo labeling |
Conjugation with Fluorescent Probes and Imaging Agents
Attaching fluorescent dyes to peptides is crucial for studying their localization, trafficking, and interactions in biological systems. nih.gov The lysine side chain is a common site for such conjugations. After selective deprotection of an orthogonal protecting group on the lysine side chain while the peptide is still on the solid support, an activated fluorescent dye can be introduced. iris-biotech.deiris-biotech.de
For example, 5-carboxyfluorescein (5-FAM), a widely used fluorophore, can be coupled to the lysine ε-amino group to create Fmoc-Lys(5-FAM)-OH. technologynetworks.comnih.govpeptide.com This building block can then be used directly in SPPS. Alternatively, a peptide containing a uniquely protected lysine can be synthesized first, followed by on-resin deprotection and reaction with an N-hydroxysuccinimide (NHS) ester of the desired dye. lifetein.com This method allows for the incorporation of a wide range of imaging agents, including coumarins and rhodamines. nih.gov
Table 2: Common Fluorescent Probes for Lysine Conjugation
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Common Reactive Form |
| 5-Carboxyfluorescein (5-FAM) | ~490 | ~520 | NHS ester |
| Tetramethylrhodamine (TAMRA) | ~555 | ~580 | NHS ester |
| 7-Diethylamino coumarin | Varies | Varies | Carboxylic acid (activated) |
Biotinylation and Other Affinity Tags
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a powerful technique for purification, detection, and immobilization. wikipedia.org The exceptionally strong and specific interaction between biotin and avidin or streptavidin (Kₑ ≈ 10¹⁵ M⁻¹) forms the basis of many biotechnological assays. thermofisher.com
The ε-amino group of lysine is a prime target for biotinylation. wikipedia.org This is typically achieved by reacting the amine with an activated biotin derivative, such as biotin-NHS ester. thermofisher.comnih.gov This reaction forms a stable amide bond, covalently linking the biotin tag to the peptide. nih.govresearchgate.net For site-specific biotinylation within a peptide, an orthogonally protected lysine derivative is used in SPPS. The protecting group is selectively removed on-resin, exposing a single ε-amino group for reaction with the biotinylating agent. nih.gov This ensures that only the desired lysine is modified.
Methylation and Other Post-Translational Modifications
Post-translational modifications (PTMs) of lysine residues, such as methylation, acetylation, and ubiquitination, play critical roles in regulating protein function, gene expression, and cell signaling. cell.comwikipedia.orgnih.govrsc.org Synthesizing peptides that incorporate these modifications is essential for studying their biological impact.
Fmoc-protected lysine derivatives that mimic these PTMs are commercially available or can be synthesized. For instance, Fmoc-Lys(Me,Boc)-OH, Fmoc-Lys(Me₂,Boc)-OH, and Fmoc-Lys(Me₃)-OH.HCl are used to introduce mono-, di-, and trimethylated lysine residues, respectively, into peptides via SPPS. sigmaaldrich.comanaspec.com The Boc group on the monomethylated version provides temporary protection that is removed during the final trifluoroacetic acid (TFA) cleavage step. sigmaaldrich.com These building blocks enable researchers to create synthetic histone tails and other peptides to investigate the roles of "writers," "erasers," and "readers" of the epigenetic code. cell.comnih.gov Other acylations, such as propionylation, butyrylation, and succinylation, have also been identified and can be mimicked using similar synthetic strategies. nih.gov
Acylation with Therapeutic or Diagnostic Moieties
The lysine side chain serves as a versatile anchor point for conjugating therapeutic or diagnostic agents to peptides, a strategy widely used in the development of antibody-drug conjugates (ADCs) and other targeted therapies. nih.govcreative-biolabs.comcreativebiolabs.net The goal is to deliver a potent payload specifically to a target site, thereby increasing efficacy and reducing off-target toxicity.
The conjugation chemistry often involves the reaction of the lysine ε-amino group with an activated ester (e.g., NHS ester) of the drug-linker complex, forming a stable amide bond. nih.govcreativebiolabs.net This approach has been used to attach cytotoxic agents like maytansine derivatives (DM1) to antibodies. creativebiolabs.netmdpi.com Similarly, diagnostic agents, such as metal chelators for radioimaging (e.g., Re(CO)₃ complexes), can be incorporated into peptides via lysine conjugation to create targeted imaging probes. nih.gov
Preparation of Branched and Multi-Functionalized Peptide Constructs
The use of orthogonally protected Fmoc-Lysine derivatives, such as Fmoc-Lys(Dde)-OH, Fmoc-Lys(ivDde)-OH, or Fmoc-Lys(Mtt)-OH, is a foundational strategy for the synthesis of branched and multi-functionalized peptides. nih.govgoogle.commerel.si This approach allows for the construction of a primary peptide backbone, followed by the selective deprotection of the lysine ε-amino group and the subsequent synthesis of a second peptide chain or the attachment of a functional moiety from this branching point. wiley-vch.demerel.si
The general procedure for creating a branched peptide using Fmoc-Lys(ivDde)-OH involves these steps:
The main peptide chain is synthesized using standard Fmoc/tBu SPPS. At the desired branching point, Fmoc-Lys(ivDde)-OH is incorporated. merel.si
Once the main chain synthesis is complete, the resin-bound peptide is treated with 2-5% hydrazine (B178648) in DMF to selectively remove the ivDde group from the lysine side chain, exposing the ε-amino group. merel.si
A second peptide chain is then synthesized, starting from the newly liberated ε-amino group, again using standard Fmoc SPPS protocols. wiley-vch.demerel.si
Finally, the completed branched peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed with a strong acid cocktail (e.g., TFA 95%). merel.si
This methodology has been successfully applied to create a variety of complex constructs, including chimeric antimicrobial peptides and synthetic vaccines. merel.si For example, a lactoferricin-lactoferrampin antimicrobial peptide and a histone H2B fragment conjugated to a ubiquitin fragment have been synthesized efficiently using this branching strategy, with microwave-enhanced SPPS helping to overcome steric challenges associated with branched structures. merel.si
Applications of Fmoc Lys Oh.hcl in Chemical Biology and Biotechnology
Development of Peptide-Based Therapeutics and Diagnostics
The inherent biocompatibility and specificity of peptides make them attractive candidates for therapeutic and diagnostic agents. Fmoc-Lys-OH.HCl plays a crucial role in this field by enabling the synthesis of peptides with tailored properties.
Fmoc-Lys-OH.HCl is instrumental in the design of peptide-based drug delivery systems. The lysine (B10760008) residue, with its primary amine side chain, serves as a versatile attachment point for therapeutic agents, targeting moieties, and solubilizing agents. chemimpex.comnih.gov This facilitates the creation of peptide-drug conjugates (PDCs) that can selectively deliver cytotoxic drugs to cancer cells, minimizing off-target effects. nih.gov
For instance, self-assembling peptides incorporating lysine residues can form nanostructures that encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability. nih.govmdpi.com The positive charge of the lysine side chain at physiological pH can also enhance the interaction of these delivery systems with negatively charged cell membranes, facilitating cellular uptake.
One notable application is in the development of injectable hydrogels for localized drug delivery. For example, Fmoc-FF/poly-l-lysine (PLL) multicomponent hydrogels have been used to encapsulate the photosensitive drug Chlorin e6 (Ce6) for photodynamic tumor therapy. In vivo studies have demonstrated efficient tumor growth inhibition with no discernible toxicity to healthy organs. nih.gov
Table 1: Examples of Peptide-Based Drug Delivery Systems Utilizing Lysine Derivatives
| Delivery System Type | Peptide Component | Drug/Payload | Target/Application | Reference |
|---|---|---|---|---|
| Self-Assembling Nanofibers | Peptides containing lysine | Taxol | Cancer Therapy | nih.gov |
| Injectable Hydrogel | Fmoc-FF/poly-l-lysine (PLL) | Chlorin e6 (Ce6) | Photodynamic Therapy | nih.gov |
In the realm of targeted cancer therapy, Fmoc-Lys-OH.HCl serves as a critical building block for the synthesis of linkers used in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.com ADCs are composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects the two. The linker's stability in circulation and its ability to release the drug at the target site are paramount for the ADC's efficacy and safety.
Fmoc-Lys-OH.HCl is often incorporated into cleavable linkers, where the lysine side chain can be part of a peptide sequence recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. nih.gov This ensures that the cytotoxic payload is released specifically within the cancer cells, thereby minimizing systemic toxicity. nih.gov
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. medchemexpress.comnih.gov The linker in a PROTAC is a crucial component that dictates the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). Fmoc-Lys-OH.HCl is utilized in the synthesis of alkyl chain-based PROTAC linkers, providing a flexible and versatile scaffold to connect the target-binding and E3 ligase-binding moieties. medchemexpress.com
Table 2: Role of Fmoc-Lys-OH.HCl in ADC and PROTAC Linker Synthesis
| Conjugate Type | Linker Component | Role of Lysine | Example Application | Reference |
|---|---|---|---|---|
| Antibody-Drug Conjugate (ADC) | Cleavable peptide linker (e.g., Val-Cit) | Part of the protease recognition site | Targeted release of cytotoxic drugs in tumor cells | nih.gov |
Furthermore, the primary amine of the lysine side chain can serve as a point for modification, such as PEGylation (the attachment of polyethylene glycol chains). PEGylation can increase the hydrodynamic radius of the peptide, protecting it from proteolytic enzymes and renal clearance, thereby extending its plasma half-life and improving its bioavailability. nih.gov Studies have also shown that the introduction of positively charged amino acids like lysine can be important for the cell-penetrating properties of certain peptides. sigmaaldrich.com
Fmoc-Lys-OH.HCl is a cornerstone in the construction of synthetic peptide-based vaccines. These vaccines utilize short, specific epitopes from pathogens to elicit a targeted immune response, offering advantages in safety and specificity over traditional vaccines. frontiersin.orgnih.gov A key strategy in synthetic vaccine design is the creation of multi-epitope constructs to enhance immunogenicity.
Lysine residues are frequently used to create branched or dendritic peptide structures, known as multiple antigenic peptides (MAPs). upf.edunih.gov In this approach, a core matrix of lysine residues is synthesized, and multiple copies of a specific epitope are then attached to the lysine side chains. This multivalent presentation of the epitope can significantly enhance the immune response. upf.edu Fmoc-Lys-OH.HCl, along with orthogonally protected lysine derivatives, is essential for the stepwise synthesis of these complex branched structures. upf.edu
Furthermore, the lysine side chain provides a convenient handle for conjugating adjuvants to the peptide immunogen. Adjuvants are substances that enhance the immune response to an antigen. Covalently linking an adjuvant to the peptide vaccine can ensure co-delivery to antigen-presenting cells, leading to a more robust and effective immune response. frontiersin.orgnih.gov
Table 3: Application of Fmoc-Lys-OH.HCl in Synthetic Vaccine Development
| Vaccine Strategy | Role of Lysine | Desired Outcome | Example | Reference |
|---|---|---|---|---|
| Multiple Antigenic Peptides (MAPs) | Forms a branched core for multivalent epitope presentation | Enhanced immunogenicity | HIV multicomponent vaccine | nih.gov |
| Adjuvant Conjugation | Provides an attachment site for adjuvants | Stronger and more targeted immune response | Group A Streptococcus vaccine candidate | springernature.com |
Protein Engineering and Modification
Fmoc-Lys-OH.HCl is a valuable tool for the chemical modification of proteins, enabling researchers to probe protein structure, function, and interactions.
Understanding protein-protein interactions is fundamental to deciphering cellular processes. Site-specific labeling of proteins with probes such as fluorescent dyes or biotin (B1667282) is a powerful technique for studying these interactions. The epsilon-amino group of a lysine residue incorporated into a peptide or protein sequence using Fmoc-Lys-OH.HCl provides a nucleophilic handle for covalent modification. nih.govresearchgate.net
By using lysine derivatives with orthogonal protecting groups, it is possible to deprotect the lysine side chain at a specific step in the synthesis, allowing for the attachment of a label at a precise location within the peptide sequence. This is particularly useful for introducing fluorescent probes for Förster Resonance Energy Transfer (FRET) studies, which can measure distances between labeled sites and monitor conformational changes and binding events. medchemexpress.com
Similarly, biotin can be attached to the lysine side chain. peptide.com Biotin has an extremely high affinity for streptavidin, and this interaction can be exploited for various applications, including the immobilization of proteins on surfaces for interaction studies (e.g., in surface plasmon resonance) or for the detection and purification of binding partners. nih.govaatbio.com
Table 4: Site-Specific Labeling Applications Using Lysine Chemistry
| Labeling Moiety | Lysine Derivative Used in Synthesis | Technique | Application | Reference |
|---|---|---|---|---|
| Fluorescein isothiocyanate (FITC) | Fmoc-Lys(5-FITC)-OH | Fluorescence Spectroscopy/Microscopy | Protein labeling and tracking | medchemexpress.com |
| Biotin | Fmoc-Lys(Biotin)-OH | Western Blotting, ELISA, Pull-down assays | Detection and purification of interacting proteins | peptide.comaatbio.com |
Improvement of Protein Stability and Specificity
The strategic incorporation of lysine derivatives, originating from Fmoc-Lys-OH.HCl, into peptide and protein structures is a key method in protein engineering to enhance their functional characteristics. chemimpex.com Modification of the lysine side chain allows for the introduction of functionalities that can significantly improve the stability, activity, and specificity of therapeutic proteins. chemimpex.com For instance, creating branched peptide structures using Fmoc-Lys(Fmoc)-OH as a core matrix has been shown to yield peptides that are more stable in biological fluids compared to their linear counterparts. peptide.com
Furthermore, specific modifications like acetylation, achieved by incorporating Nα-Fmoc-Nε-acetyl-L-lysine, can lead to modified peptides with improved pharmacokinetic properties. chemimpex.com These enhancements are critical for the development of peptide-based therapeutics, where stability and a prolonged half-life in the body are paramount for efficacy. chemimpex.comchemimpex.com The ability to fine-tune these properties through precise chemical modification at lysine residues underscores the importance of Fmoc-Lys-OH.HCl and its derivatives in creating more robust and effective protein-based drugs and research tools. chemimpex.com
Synthetic Routes to Post-Translationally Modified Proteins
Post-translational modifications (PTMs) are crucial for regulating protein function, and their study often requires access to homogeneously modified proteins, which can be challenging to obtain from biological sources. researchgate.netrsc.org Chemical synthesis, utilizing derivatives of Fmoc-Lys-OH.HCl, provides a powerful solution to this problem by allowing for the site-specific incorporation of modifications that mimic natural PTMs. researchgate.netrsc.org
One of the most studied PTMs is acetylation . The building block Fmoc-Lys(Ac)-OH is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce N-ε-acetyl-lysine residues into synthetic peptides and proteins. iris-biotech.desigmaaldrich.com This is particularly important for epigenetic research, as the acetylation of lysine residues on histone proteins plays a vital role in regulating gene expression and chromatin structure. iris-biotech.deyoutube.comyoutube.com The ability to synthesize histone tails with precisely placed acetyl marks allows researchers to investigate the specific roles of these modifications in protein-protein interactions and cellular signaling. iris-biotech.deohio-state.edu
Another critical PTM is ubiquitination , where the 76-amino acid protein ubiquitin is attached to a substrate protein, typically at a lysine residue via an isopeptide bond. nih.govnih.gov This process is central to protein degradation and DNA repair. rsc.orgnih.gov Chemical and semisynthetic strategies have been developed to produce ubiquitinated proteins for functional analysis. rsc.orgnih.gov These methods often involve the synthesis of ubiquitin or peptide fragments using Fmoc-SPPS, where specialized lysine derivatives are incorporated to facilitate the formation of the characteristic isopeptide linkage. nih.govresearchgate.netresearchgate.net For example, strategies have been developed using Fmoc-Lys(Ns)-OH (where Ns is a nosyl protecting group) to allow for selective ubiquitination at a specific lysine residue under alkaline conditions. researchgate.net
Below is a table summarizing key PTMs involving lysine and the corresponding Fmoc-protected building blocks used for their synthesis.
| Post-Translational Modification | Key Function | Fmoc-Lysine Derivative Example |
| Acetylation | Epigenetic regulation, protein stability | Fmoc-Lys(Ac)-OH |
| Ubiquitination | Protein degradation, DNA repair | Fmoc-Lys(Ns)-OH for chemoselective ligation |
| Methylation | Epigenetic regulation, signal transduction | Fmoc-Lys(Me)-OH, Fmoc-Lys(Me)2-OH, Fmoc-Lys(Me)3-OH |
| Glycation | Cellular signaling, protein aging | Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH |
These synthetic routes provide researchers with indispensable tools to create homogenous protein samples with defined PTMs, enabling detailed investigation into their biological functions that would be difficult to achieve using purely biological expression systems. researchgate.netrsc.org
Bioconjugation Techniques and Bioorthogonal Chemistry
Fmoc-Lys-OH.HCl is a foundational reagent for bioconjugation, a process that links biomolecules to other molecules, such as fluorescent probes, polymers, or drugs. chemimpex.com The true utility of Fmoc-Lys-OH.HCl lies in its role as a precursor to lysine derivatives that contain bioorthogonal functional groups. These "handles" can be incorporated into a peptide sequence via SPPS and then specifically reacted with a partner molecule in a complex biological environment without interfering with native biochemical processes. The azide (B81097) group is a prime example of such a bioorthogonal handle. By using a derivative like Fmoc-Lys(N₃)-OH, an azide can be placed at a specific site within a peptide, ready for subsequent conjugation. chemimpex.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-Functionalized Lysine
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," is a highly efficient and specific method for bioconjugation. aminoacids-en.comacs.org This reaction forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) source. aminoacids-en.com By incorporating an azide-functionalized lysine, such as Fmoc-L-Lys(4-N3-Z)-OH, into a peptide sequence, researchers can create a specific site for attaching any molecule that has been tagged with an alkyne group. chemimpex.com This technique is widely used to attach labels for imaging, link peptides to drug delivery systems, or immobilize them on surfaces for diagnostic applications. chemimpex.com The high selectivity and reliability of the CuAAC reaction make it an invaluable tool in chemical biology. aminoacids-en.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is highly effective, the copper catalyst can be toxic to living cells, limiting its in vivo applications. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by eliminating the need for a metal catalyst. researchgate.net The reaction's driving force comes from the high ring strain of a cyclic alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). chemimpex.comresearchgate.net An azide-functionalized lysine residue, incorporated into a peptide using a building block like Fmoc-Lys(N₃)-OH, will react rapidly and specifically with a cyclooctyne-tagged molecule under physiological conditions. chemimpex.com This bioorthogonality makes SPAAC a powerful tool for labeling and tracking biomolecules in living systems and for developing modular platforms for targeted imaging and therapy. rsc.orgresearchgate.netpeptide.com
The table below compares the key features of CuAAC and SPAAC for bioconjugation at azide-functionalized lysine sites.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Reaction Partners | Azide + Terminal Alkyne | Azide + Strained Cycloalkyne (e.g., DBCO, BCN) |
| Key Advantage | Very fast reaction kinetics | Bioorthogonal, suitable for in vivo applications (no catalyst toxicity) |
| Common Application | In vitro labeling, material science | Live-cell imaging, in vivo drug targeting |
Chemoselective Ligation Strategies
Chemoselective ligation refers to the joining of two unprotected peptide fragments in aqueous solution. csbiochina.com These techniques are essential for the synthesis of large proteins that are inaccessible by continuous SPPS. The lysine residue, with its nucleophilic ε-amino group, presents both a challenge and an opportunity for ligation strategies. researchgate.netnih.gov While its reactivity must be controlled to ensure ligation occurs at the desired α-amino group, modified lysine residues can also be engineered to facilitate unique ligation chemistries. csbiochina.comnih.gov
Advanced strategies have been developed that go beyond native chemical ligation (NCL). For example, methods using γ-mercaptolysine or δ-selenolysine derivatives enable robust ligation, followed by a traceless desulfurization or deselenization step to yield the native lysine residue. researchgate.netresearchgate.net These specialized amino acids are prepared and incorporated into peptides using Fmoc chemistry, starting from appropriately protected lysine precursors. Another approach is the α-selective lysine ligation, which allows for the joining of peptide segments at an N-terminal lysine residue without the need for protecting the ε-amine, thereby improving synthetic efficiency. csbiochina.com These innovative ligation methods expand the toolbox for chemical protein synthesis, enabling the construction of complex targets like interferon gamma and proteins with specific PTMs. researchgate.netcsbiochina.com
Design and Synthesis of Peptidomimetics and Constrained Peptides
Peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. Peptidomimetics and constrained peptides are designed to overcome these limitations by mimicking the structure and function of natural peptides while possessing improved pharmacological properties. The side chain of lysine, introduced via Fmoc-Lys-OH.HCl and its derivatives, serves as a versatile anchor point for introducing conformational constraints. nih.gov
A common strategy is to form a lactam bridge by creating an amide bond between the ε-amino group of lysine and the side-chain carboxyl group of an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu). nih.govnih.gov This side-chain-to-side-chain cyclization restricts the peptide's conformational freedom. The synthesis is typically performed on a solid support where orthogonally protected lysine and Asp/Glu residues, such as Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH, are incorporated. nih.govcem.de After assembling the linear peptide, these specific protecting groups are selectively removed, and the lactam bridge is formed on-resin. nih.gov
Lactam bridges linking residues at specific positions (e.g., i and i+4) are particularly effective at stabilizing secondary structures like α-helices. nih.govnih.gov This stabilization is crucial for mimicking the bioactive conformation of helical peptide domains involved in protein-protein interactions. nih.gov By enforcing a specific structure, these constraints can lead to increased receptor binding affinity, enhanced biological activity, and improved resistance to enzymatic degradation. nih.gov
The following table details common lactam bridge constraints used to stabilize peptide secondary structures.
| Residue Spacing | Stabilized Structure | Common Amino Acid Pair |
| i, i+3 | β-turn, α-helix | Asp/Lys |
| i, i+4 | α-helix | Asp/Lys, Glu/Lys |
| i, i+7 | α-helix | Asp/Lys, Glu/Lys |
The ability to introduce such structural constraints through the chemical modification of lysine residues makes Fmoc-Lys-OH.HCl a fundamental tool in the design and synthesis of next-generation peptide therapeutics. nih.gov
Applications in Molecular Biology Research
The versatility of Fmoc-Lys-OH.HCl as a building block in solid-phase peptide synthesis (SPPS) underpins its wide-ranging applications in molecular biology research. Its ability to introduce a lysine residue with a reactive side chain at specific positions within a peptide sequence allows for the tailored synthesis of probes and tools to investigate complex biological processes.
Study of Protein Interactions and Functions
Fmoc-Lys-OH.HCl is instrumental in the synthesis of peptides designed to probe and understand protein-protein interactions and the function of specific protein domains. By incorporating lysine residues at desired positions, synthetic peptides can mimic binding motifs, act as competitive inhibitors, or serve as substrates for enzymes.
One significant application is in the study of post-translational modifications. For instance, a glycated building block, Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, was synthesized from Fmoc-L-lysine hydrochloride to facilitate the solid-phase synthesis of a peptide from human serum albumin. This allowed for the site-specific incorporation of a glycation mark, enabling detailed investigation into the effects of fructation on protein structure and function nih.gov.
Furthermore, Fmoc-protected lysine derivatives are crucial for creating peptides that can modulate protein-protein interactions involved in disease pathways. For example, lysine-covalent BH3 peptides have been designed and synthesized to target the anti-apoptotic protein Mcl-1, a key player in cancer. These synthetic peptides serve as valuable tools for studying the binding dynamics and for developing potential therapeutic agents nih.gov. The synthesis of a cyclic cholecystokinin analog, a peptide hormone involved in various physiological processes, also highlights the utility of Fmoc-Lys-OH derivatives in creating structurally constrained peptides to study receptor interactions nih.gov.
Table 1: Examples of Peptides Synthesized Using Fmoc-Lys-OH.HCl for Protein Interaction Studies
| Peptide/Protein Target | Purpose of the Study | Key Findings |
|---|---|---|
| Human Serum Albumin (glycated peptide) | To investigate the effects of fructation on protein structure and function. | Enabled site-specific incorporation of a glycation mark for detailed analysis. nih.gov |
| Mcl-1 (anti-apoptotic protein) | To design covalent inhibitors of the Mcl-1 protein-protein interaction. | Led to the development of lysine-covalent BH3 peptides as tools to study apoptosis. nih.gov |
| Cholecystokinin Receptor | To synthesize a cyclic analog to study peptide-receptor interactions. | Demonstrated the utility of Fmoc-Lys derivatives in creating conformationally restricted peptides. nih.gov |
Attachment of Labels or Tags for Visualization and Analysis
The ε-amino group of the lysine side chain, once deprotected, provides a convenient handle for the attachment of various labels and tags. Fmoc-Lys-OH.HCl facilitates the incorporation of lysine at any desired position in a peptide sequence, allowing for site-specific labeling for visualization and analysis in molecular biology.
Fluorescent labeling is a common application. Derivatives such as Fmoc-Lys(5-FITC)-OH are used to introduce fluorescein isothiocyanate (FITC), a widely used fluorescent probe, into peptides medchemexpress.commedchemexpress.com. This enables the tracking of peptides in cellular environments and the study of their interactions using techniques like fluorescence microscopy. Another example is the synthesis of Fmoc-Lys(Cy5)-OH, which allows for the incorporation of the popular red-emitting cyanine dye, Cy5, often used in Förster Resonance Energy Transfer (FRET) studies aatbio.com. The synthesis of Fmoc-Lys(5-Fam)-OH has been employed to create FRET peptide substrates for assaying protease activity, demonstrating the utility of this approach in enzyme kinetics researchgate.net.
In addition to fluorescent dyes, other tags can be attached. Fmoc-Lys(Biotin)-OH is used to incorporate biotin into peptides, which can then be detected with high sensitivity using avidin or streptavidin conjugates in various assays like ELISA and Western blotting.
For studying protein-protein interactions in a more direct manner, photo-crosslinking amino acids can be incorporated. Fmoc-L-Photo-Lysine, a diazirine-containing derivative, can be integrated into peptides. Upon UV irradiation, it forms a covalent bond with interacting partners, allowing for the identification and characterization of binding partners researchgate.net.
Table 2: Examples of Labels and Tags Attached Using Fmoc-Lysine Derivatives
| Label/Tag | Fmoc-Lysine Derivative | Application |
|---|---|---|
| Fluorescein Isothiocyanate (FITC) | Fmoc-Lys(5-FITC)-OH | Fluorescent labeling of polypeptides for visualization and tracking. medchemexpress.commedchemexpress.com |
| 5-Carboxyfluorescein (5-Fam) | Fmoc-Lys(5-Fam)-OH | Synthesis of FRET peptide substrates for protease activity assays. researchgate.net |
| Cyanine 5 (Cy5) | Fmoc-Lys(Cy5)-OH | Fluorescent labeling for FRET-based studies of peptide interactions. aatbio.com |
| Biotin | Fmoc-Lys(Biotin)-OH | Biotinylation of peptides for detection with avidin/streptavidin conjugates. |
| Photo-crosslinker (diazirine) | Fmoc-L-Photo-Lysine | Photoaffinity labeling to identify and study protein-protein interactions. researchgate.net |
Materials Science Applications
In the field of materials science, Fmoc-Lys-OH.HCl and its derivatives are utilized for their ability to self-assemble into well-ordered nanostructures, particularly hydrogels. These peptide-based biomaterials have garnered significant interest for applications in tissue engineering, drug delivery, and as scaffolds for cell culture due to their biocompatibility and tunable properties.
The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the peptide backbones, and electrostatic interactions. The resulting hydrogels are typically composed of a network of nanofibers that can entrap large amounts of water.
The mechanical properties of these hydrogels can be tailored by altering the peptide sequence and the conditions for gelation. For instance, a study on Fmoc-derivatized cationic hexapeptides, including Fmoc-K3, demonstrated the formation of self-supporting hydrogels. The Fmoc-K3 hydrogel exhibited a storage modulus (G') of 2526 Pa, indicating a relatively rigid gel suitable for tissue engineering applications that can support cell adhesion, survival, and proliferation nih.govnih.gov. Another study on the ultrashort cationic peptide Fmoc-FFK showed that it self-assembles into a soft hydrogel with a G' value of 24 Pa mdpi.com.
A notable example is the dipeptide hypergelator, Fmoc-Lys(Fmoc)-Asp, which can form a hydrogel at an exceptionally low concentration of 0.002 wt%. Rheological studies of a 0.5 wt% of this hydrogel showed a storage modulus (G') significantly higher than the loss modulus (G''), confirming its gel-like properties researchgate.net. The biocompatibility of these Fmoc-lysine based hydrogels has been demonstrated, with studies showing their ability to support the culture of various cell lines nih.govnih.govmdpi.com.
Table 3: Mechanical Properties of Hydrogels from Fmoc-Lysine Derivatives
| Fmoc-Peptide | Concentration (wt%) | Storage Modulus (G') | Application Highlight |
|---|---|---|---|
| Fmoc-K3 | Not specified | 2526 Pa | Potential material for tissue engineering, supporting cell adhesion and growth. nih.govnih.gov |
| Fmoc-FFK | 2.0 | 24.3 Pa | Soft hydrogel with potential for derivatization with bioactive molecules. mdpi.com |
| Fmoc-Lys(Fmoc)-Asp | 0.5 | >100 Pa | Hypergelator forming a stable hydrogel at very low concentrations. researchgate.net |
Analytical and Characterization Methodologies for Fmoc Lys Oh.hcl Derivatives and Peptides
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the fundamental verification of a compound's chemical structure. They provide detailed information about the molecular framework, connectivity of atoms, and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Fmoc-Lys-OH.HCl. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure. emerypharma.com
For Fmoc-Lys-OH.HCl, the ¹H NMR spectrum exhibits characteristic signals that correspond to the distinct chemical environments of the protons in the molecule. chemicalbook.comchemicalbook.com The spectrum can be broadly divided into several regions:
Aromatic Region (approx. 7.2-7.8 ppm): Protons on the fluorenyl (Fmoc) group produce a series of complex signals in this downfield region due to the deshielding effect of the aromatic rings.
Fmoc Methylene and Methine Protons (approx. 4.2-4.5 ppm): The protons of the CH₂ and CH groups linking the fluorenyl moiety to the carbamate (B1207046) function appear in this region.
Alpha-Proton of Lysine (B10760008) (approx. 3.5-4.2 ppm): The proton on the alpha-carbon of the lysine backbone is a key diagnostic signal.
Lysine Side-Chain Protons (approx. 1.3-3.0 ppm): The protons on the aliphatic side chain of lysine (β, γ, δ, and ε carbons) appear as a series of multiplets in the upfield region. jeol.com
The integration of these signals provides the ratio of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets) reveal information about neighboring protons, confirming the connectivity of the lysine backbone and side chain. libretexts.orgyoutube.com ¹³C NMR spectroscopy complements this by providing a signal for each unique carbon atom in the molecule, further confirming the carbon skeleton of both the Fmoc group and the lysine residue. nih.gov Together, these NMR techniques provide unambiguous confirmation of the compound's identity and are also sensitive enough to detect impurities. nih.govnovacellbio.com
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. libretexts.org For Fmoc-Lys-OH.HCl, MS is used to verify the correct mass, which is a fundamental check of its identity. The expected molecular weight for the protonated molecule [M+H]⁺ is approximately 404.9 g/mol . peptide.comscbt.com
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.gov In the analysis of Fmoc-Lys-OH.HCl and its peptide derivatives, characteristic fragmentation patterns are observed. A prominent fragmentation pathway involves the cleavage of the Fmoc group, which is a key diagnostic feature. nih.gov Further fragmentation along the peptide backbone (for peptide derivatives) allows for sequence verification. The combination of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful tool, allowing for the separation of components in a mixture before their analysis by MS. acs.org
Chromatographic Purity and Characterization
Chromatographic techniques are essential for assessing the purity of Fmoc-Lys-OH.HCl, separating it from any precursors, by-products, or isomers.
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the chemical purity of Fmoc-amino acids. sigmaaldrich.com Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar.
The analysis of Fmoc-Lys-OH.HCl typically involves a gradient elution method where the concentration of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid, TFA) is increased over time. mdpi.comresearchgate.net The highly nonpolar Fmoc group strongly interacts with the stationary phase, leading to good retention and separation. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector at wavelengths where the Fmoc group absorbs strongly (e.g., 220 nm or 254 nm). phenomenex.comresearchgate.net Commercial suppliers typically guarantee a purity of ≥98.0% for this compound as determined by HPLC. sigmaaldrich.com
Reported Purity of Fmoc-Lys-OH.HCl via HPLC
| Supplier/Source Reference | Reported Purity | Analytical Method |
|---|---|---|
| Sigma-Aldrich | ≥98.0% | HPLC |
| Chem-Impex | ≥99.5% | Chiral HPLC |
| Novacellbio | >98–99% | HPLC |
Since amino acids used in peptide synthesis are chiral, verifying the enantiomeric purity is of utmost importance. The presence of the incorrect enantiomer (D-lysine in this case) can lead to the synthesis of diastereomeric peptide impurities with altered biological properties. Chiral HPLC is the definitive method for determining enantiomeric excess (e.e.). phenomenex.com
This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte, leading to different retention times and thus separation. Several types of CSPs have proven effective for the separation of N-Fmoc protected amino acids:
Polysaccharide-based CSPs: Columns such as Lux Cellulose-1, Cellulose-2, and Cellulose-3 are highly effective for resolving a wide range of Fmoc-amino acids under reversed-phase conditions. phenomenex.comphenomenex.com
Macrocyclic Glycopeptide-based CSPs: Stationary phases like CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) also demonstrate excellent enantioselectivity for Fmoc-amino acids. sigmaaldrich.com
Zwitterionic and Anion-Exchanger CSPs: Quinine-based stationary phases have been used to successfully separate Fmoc-amino acid enantiomers. nih.gov
For most of these methods, the D-enantiomer elutes before the L-enantiomer. nih.gov The high resolution achieved with these columns allows for the precise quantification of enantiomeric purity, which is typically required to be greater than 99.5% for use in peptide synthesis. chemimpex.com
Chiral Stationary Phases for Fmoc-Amino Acid Enantioseparation
| CSP Type | Commercial Name Examples | Typical Mobile Phase Mode | Reference |
|---|---|---|---|
| Polysaccharide-based | Lux Cellulose-1, Lux Cellulose-2 | Reversed-Phase | phenomenex.com |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | Reversed-Phase / Polar Organic | sigmaaldrich.com |
| Cinchona Alkaloid-based Zwitterionic | ZWIX(+)™ | Hydro-organic / SFC | nih.gov |
| Cinchona Alkaloid-based Anion-Exchanger | QN-AX™ | Hydro-organic / SFC | nih.gov |
Methods for Monitoring Reaction Progress in SPPS
During Solid-Phase Peptide Synthesis (SPPS), it is crucial to monitor the completion of both the Fmoc-deprotection and the amino acid coupling steps to prevent the formation of deletion or truncated peptide sequences. semanticscholar.org Several qualitative and quantitative methods are used for this real-time monitoring.
The most widely used method is the Kaiser test , a qualitative colorimetric assay that detects free primary amines on the resin-bound peptide. chempep.comsigmaaldrich.com A small sample of resin beads is taken from the reaction vessel and treated with three solutions: phenol (B47542) in ethanol, potassium cyanide (KCN) in pyridine (B92270), and ninhydrin (B49086) in ethanol. americanpeptidesociety.org The sample is then heated for several minutes. sigmaaldrich.comiris-biotech.de The interpretation is straightforward:
Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, meaning the preceding coupling reaction is incomplete.
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, confirming that the coupling reaction has gone to completion. sigmaaldrich.comiris-biotech.de
The Kaiser test is highly sensitive for primary amines but is unreliable for N-terminal secondary amines like proline, which gives a faint reddish color. iris-biotech.de For these cases, or as an alternative, other tests such as the chloranil test or the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test can be employed. iris-biotech.de The TNBS test produces an orange color in the presence of free amines. iris-biotech.de
A more comprehensive but destructive method involves cleaving a small amount of the peptide from the resin support, followed by analysis using RP-HPLC and MS. chempep.comyoutube.com This provides definitive quantitative information about the success of the coupling and the presence of any side products, which is particularly useful when optimizing a difficult synthesis. chempep.com
Kaiser Test and Ninhydrin Test
The Kaiser test, which utilizes ninhydrin, is a crucial qualitative method in solid-phase peptide synthesis (SPPS) to detect the presence of free primary amines. peptide.compeptide.com This sensitivity makes it invaluable for monitoring the completion of coupling reactions, where a free N-terminal amine of a resin-bound peptide should be acylated by the incoming Fmoc-amino acid. peptide.comamericanpeptidesociety.org A negative test result (absence of color) typically indicates a successful coupling reaction, while a positive result (intense blue color) signifies that unreacted primary amino groups are still present, indicating an incomplete or failed coupling. iris-biotech.deresearchgate.net
The underlying chemistry of the test involves the reaction of ninhydrin with a primary amine. chempep.com In this reaction, the amino acid is oxidatively deaminated, and the ninhydrin is reduced. The released ammonia (B1221849) then reacts with another molecule of ninhydrin and the reduced ninhydrin to form a deep purple chromophore known as Ruhemann's purple. vlabs.ac.inyoutube.com This colored compound is responsible for the characteristic blue color observed in a positive test. peptide.comluxembourg-bio.com The reaction is highly sensitive and can detect microgram amounts of amino acids. ksu.edu.sa
The procedure is typically performed by taking a small sample of the peptide-resin beads and treating them with a set of reagents, followed by heating. americanpeptidesociety.orgiris-biotech.de The reagents commonly consist of three solutions:
Solution A: Potassium cyanide (KCN) in pyridine. peptide.com
Solution B: Ninhydrin in n-butanol or ethanol. peptide.comchempep.com
Solution C: Phenol in n-butanol. peptide.com
The mixture is heated for several minutes at a temperature around 100-110°C to facilitate the color development. peptide.comiris-biotech.de
| Reagent Solution | Components | Purpose |
|---|---|---|
| Solution A | Potassium Cyanide (KCN) in Pyridine | Catalyst |
| Solution B | Ninhydrin in n-Butanol or Ethanol | Primary reacting agent, forms chromophore |
| Solution C | Phenol in n-Butanol | Accelerates color development |
The interpretation of the results is based on the color of the resin beads and the solution.
| Observation | Interpretation | Recommended Action |
|---|---|---|
| Colorless or yellowish beads and solution | Negative result: Coupling is complete. iris-biotech.de | Proceed to the next deprotection step. |
| Intense blue beads and blue solution | Positive result: Coupling is incomplete or has failed. peptide.com | Repeat the coupling reaction. |
| Light blue solution, dark blue beads | Coupling is incomplete. peptide.com | Recouple. |
While highly effective for primary amines, the standard Kaiser test is not reliable for detecting secondary amines, such as the N-terminal proline, which yields a less distinct reddish-brown color. peptide.comthieme.de Furthermore, caution is required when using the Kaiser test in Fmoc-based SPPS. The Fmoc protecting group can be somewhat labile under the test conditions, particularly due to the presence of pyridine and the heating step, which can lead to premature deprotection and result in a false positive. peptide.comthieme.de To mitigate this, the heating time should be carefully controlled, typically limited to 5 minutes when monitoring Fmoc-peptide resins. thermofisher.com
Quantification of Amino Acids and Derivatives
Beyond the qualitative assessment of reaction completion, analytical methods are essential for quantifying amino acids and their derivatives. This is particularly important for determining the loading capacity of the solid support resin, a critical parameter in SPPS. Two primary spectrophotometric methods are commonly employed for quantification in the context of Fmoc chemistry.
The first method is a quantitative application of the ninhydrin reaction . As described previously, ninhydrin reacts with primary amino acids to produce the intensely colored Ruhemann's purple, which has a maximum absorbance at approximately 570 nm. ksu.edu.sanih.gov The intensity of the color produced is directly proportional to the concentration of the amino acid present in the sample. ksu.edu.sa By measuring the absorbance of the solution after the reaction and comparing it to a standard curve constructed with known concentrations of an amino acid, the amount of free amine on a resin sample can be accurately determined. youtube.comksu.edu.sa This allows for the quantification of unreacted amino groups after a coupling step. chempep.com
The second, and more common method for determining resin loading in Fmoc-SPPS, involves the quantification of the Fmoc group itself. The Fmoc protecting group is removed from the N-terminus of the peptide chain using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). iris-biotech.de This cleavage reaction releases the Fmoc group as dibenzofulvene (DBF), which then reacts with piperidine to form a piperidine-dibenzofulvene adduct. iris-biotech.demdpi.com This adduct has a strong and characteristic UV absorbance, typically measured at around 301 nm. iris-biotech.demdpi.com
The concentration of the released adduct in the cleavage solution can be determined spectrophotometrically using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct, c is the concentration, and l is the path length of the cuvette. iris-biotech.deresearchgate.net By measuring the absorbance of the piperidine solution after the deprotection step, the amount of Fmoc-protecting group cleaved from a known weight of resin can be calculated, which directly corresponds to the loading of the amino acid on that resin. iris-biotech.deresearchgate.net
| Method | Principle | Analyte Detected | Wavelength of Measurement | Primary Application |
|---|---|---|---|---|
| Quantitative Ninhydrin Test | Colorimetric reaction of ninhydrin with primary amines to form Ruhemann's purple. vlabs.ac.in | Free N-terminal amino groups. | ~570 nm ksu.edu.sa | Quantifying coupling efficiency/unreacted sites. chempep.com |
| Fmoc Cleavage UV Spectroscopy | Base-catalyzed cleavage of the Fmoc group forms a UV-active piperidine-dibenzofulvene adduct. iris-biotech.de | Piperidine-dibenzofulvene adduct. | ~301 nm iris-biotech.de | Determining resin loading capacity. iris-biotech.deresearchgate.net |
Both methods provide valuable quantitative data for optimizing and monitoring the progress of solid-phase peptide synthesis. The Fmoc cleavage method is particularly widespread for its simplicity and direct relevance to determining the initial substitution level of the resin.
Challenges, Innovations, and Future Directions in Fmoc Lys Oh.hcl Research
Addressing Challenges in Peptide Synthesis with Fmoc-Lys-OH.HCl
Synthesis of "Difficult Sequences" and Hydrophobic Peptides
"Difficult sequences" often contain a high number of hydrophobic amino acids or residues prone to forming secondary structures like β-sheets, leading to aggregation and poor solubility. nih.gov This can hinder the synthesis and purification of the final peptide. nih.gov While Fmoc-based SPPS is widely used, the Boc-based strategy has sometimes shown better results for these challenging sequences. nih.gov
To address these issues, several strategies have been developed:
Solvent Choice: The solvent used during the coupling reaction significantly impacts the synthesis of hydrophobic peptides. For instance, switching from dimethylformamide (DMF) to a mixture of N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) has been shown to improve coupling yields. nih.gov
Internal Modifications: Temporary modifications to the peptide backbone can prevent side reactions and aggregation. nih.gov The use of pseudoprolines and O-acyl isopeptides (depsipeptides) are examples of such modifications that disrupt secondary structure formation. nih.gov
C-terminal Lysine (B10760008) Addition: A novel method involves adding lysine residues to the C-terminus of hydrophobic peptides during synthesis. nih.gov These lysines improve the solubility and handling of the peptide and are later removed post-purification using the enzyme carboxypeptidase B. This technique has been successfully applied to the synthesis of amyloid-β (Aβ) peptides, which are notoriously difficult to produce. nih.gov
Minimizing Waste and Promoting Sustainability in Peptide Synthesis
Traditional peptide synthesis, particularly SPPS, generates a significant amount of chemical waste, primarily from the extensive use of organic solvents like DMF for washing and reaction steps. rsc.orgscribd.com This has prompted a move towards greener and more sustainable practices.
Key areas of focus for improving sustainability include:
Solvent Replacement: Research is ongoing to find environmentally friendly solvents that can replace hazardous ones like DMF and dichloromethane (B109758) (DCM). nih.govacs.org γ-Valerolactone (GVL) and propylene (B89431) carbonate are being explored as potential green alternatives. acs.orgnih.gov
Minimal-Rinsing and Minimal-Protection Strategies: Innovative approaches like Minimal-Rinsing SPPS (MR-SPPS) and Minimal-Protection SPPS (MP-SPPS) aim to reduce solvent consumption and the use of protecting groups, thereby minimizing waste and increasing efficiency. scribd.com
Aqueous Synthesis: Performing peptide synthesis in water is a major goal for sustainability. unive.it While challenging due to the poor water solubility of many protected amino acids, the use of water-soluble protecting groups and micellar catalysis shows promise. unive.it
Efficient Reagent Use: The overuse of coupling reagents contributes to poor atom economy. nih.gov Developing new, highly efficient coupling reagents and optimizing reaction conditions are crucial for reducing waste.
Advancements in Protecting Group Chemistry for Lysine
The protection of the ε-amino group of lysine is critical to prevent unwanted side reactions during peptide synthesis. While the tert-butyloxycarbonyl (Boc) group is commonly used in conjunction with the Nα-Fmoc group, researchers are continually developing new protecting groups with improved properties. openaccesspub.org The ideal protecting group should be stable during chain assembly and easily and selectively removable under mild conditions.
Recent advancements in lysine protecting group chemistry include:
Orthogonal Protecting Groups: The concept of "orthogonality" is central to modern peptide synthesis, allowing for the selective deprotection of different functional groups without affecting others. researchgate.net Photocleavable protecting groups, which can be removed by light, represent the ultimate in neutral deprotection conditions. thieme-connect.de
Biocompatible Protecting Groups: For applications in chemical biology and the synthesis of modified proteins, protecting groups that can be removed from folded proteins under biocompatible conditions are highly desirable. nih.gov Researchers have developed novel lysine protecting groups that maintain the protein's charge state upon removal. nih.gov
Novel Protecting Group Strategies: The Dde and ivDde groups are useful for synthesizing branched and cyclic peptides, as they are stable to the piperidine (B6355638) used for Fmoc removal but can be cleaved with hydrazine (B178648). sigmaaldrich.com Azide-based protecting groups offer another orthogonal strategy, as they can be reduced to amines under mild conditions. sigmaaldrich.com
Novel Coupling Reagents and Reaction Conditions
The formation of the peptide bond is the core reaction in peptide synthesis. This is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. bachem.com While carbodiimides like DCC and DIC have been used for decades, newer phosphonium (B103445) and aminium-based reagents have become popular due to their high efficiency and reduced side reactions. bachem.com
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Well-established; often used with additives like HOBt to reduce racemization. bachem.com |
| Phosphonium Salts | BOP, PyBOP | High coupling rates; require a base. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Very efficient; suitable for microwave-assisted synthesis; COMU is a safer alternative to HOBt/HOAt-based reagents. bachem.com |
Microwave-assisted peptide synthesis has emerged as a powerful technique to accelerate reaction times, often reducing processes that take hours to just minutes. nih.gov This technology is also compatible with the use of greener solvents. nih.gov
Development of Chemically Modified Amino Acid Building Blocks
Fmoc-Lys-OH.HCl serves as a versatile scaffold for the creation of chemically modified amino acid building blocks, enabling the synthesis of peptides with post-translational modifications (PTMs) or other unique functionalities.
Examples of such building blocks derived from or related to Fmoc-Lys-OH include:
Methylated Lysine: Building blocks like Fmoc-Lys(Me,Boc)-OH, Fmoc-Lys(Me)₂-OH, and Fmoc-Lys(Me)₃Cl-OH are used to introduce mono-, di-, and trimethylated lysine residues, which are important PTMs in proteomics research. sigmaaldrich.com
Glycated Lysine: The synthesis of glycated peptides, which are implicated in conditions like diabetes, requires specialized building blocks. Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH has been developed for the site-specific incorporation of a fructose (B13574) modification. nih.gov
Selenolysine: The introduction of selenium into amino acids creates unique chemical handles for protein ligation and modification. The synthesis of Fmoc-Lys[Seγ(Mob)-Nε(Boc)]-OH allows for the creation of selenolysine-containing peptides, which are valuable tools in chemical protein synthesis. researchgate.net
Orthogonally Protected Lysine Derivatives: Derivatives like ivDde-Lys(Fmoc)-OH and Fmoc-Lys(Mtt)-OH allow for selective side-chain modification while the peptide is still attached to the solid support. sigmaaldrich.comsigmaaldrich.com
Emerging Applications and Unexplored Research Avenues
The versatility of Fmoc-Lys-OH.HCl and its derivatives continues to open up new frontiers in research and development.
PROTACs and ADCs: Fmoc-Lys-OH.HCl is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.com PROTACs are novel therapeutic agents that harness the cell's own protein degradation machinery to eliminate target proteins, while ADCs deliver cytotoxic drugs specifically to cancer cells. medchemexpress.com
Bioconjugation and Protein Engineering: The lysine side chain is a common target for bioconjugation, the process of linking biomolecules to other molecules for applications such as targeted drug delivery and diagnostics. chemimpex.com Fmoc-Lys-OH.HCl is instrumental in creating peptides that can be readily conjugated. chemimpex.com
"Difficult Sequence" Synthesis Improvement: While progress has been made, the efficient synthesis of highly hydrophobic and aggregation-prone peptides remains a significant challenge. nih.gov Future research will likely focus on developing even more effective solubilizing strategies and novel backbone modifications.
Green Chemistry Innovations: The push for sustainability will continue to drive innovation in peptide synthesis. nih.gov The development of fully recyclable resins, catalytic coupling methods, and enzymatic peptide synthesis are promising areas for future exploration.
Expansion into New Areas of Chemical Biology and Medicine
Fmoc-L-lysine hydrochloride (Fmoc-Lys-OH·HCl) has become an indispensable tool in chemical biology and medicine, extending far beyond its foundational role in standard peptide synthesis. Its unique structure, featuring a selectively removable Fmoc protecting group and a reactive side-chain amine on the lysine, provides a versatile platform for constructing complex and functional biomolecules. chemimpex.com Researchers are leveraging these features to explore novel therapeutic modalities and diagnostic agents.
A significant area of expansion is the development of sophisticated bioconjugates. chemimpex.com Fmoc-Lys-OH·HCl serves as a key building block for creating antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemicalbook.com In ADCs, the lysine side chain, after deprotection, provides a site for attaching potent cytotoxic drugs to a monoclonal antibody, enabling targeted delivery to cancer cells. medchemexpress.com Similarly, in PROTACs, Fmoc-Lys-OH·HCl can be used as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's own protein degradation machinery to eliminate disease-causing proteins. medchemexpress.comjylpharm.com
The lysine side chain is also a focal point for introducing post-translational modifications (PTMs), which are crucial for studying protein function and disease. Scientists can synthesize peptides with specific modifications, such as methylation, by using specially prepared Fmoc-lysine derivatives. chemicalbook.comsigmaaldrich.com For instance, the synthesis of peptides containing mono-, di-, or trimethylated lysine allows for detailed investigation into how these modifications affect protein-protein interactions and cellular signaling pathways. chemicalbook.comsigmaaldrich.com
Furthermore, Fmoc-Lys-OH·HCl is instrumental in creating probes for biological assays. The lysine side chain can be modified with fluorescent dyes, such as 7-diethylaminocoumarin-3-carboxylic acid, to create tools for detecting protease activity through fluorescence quenching or resonance energy transfer (FRET) mechanisms. chemicalbook.com Another innovative application is in the study of glycation, where Fmoc-Lys-OH·HCl is used to synthesize glycated peptides, helping to unravel the in vivo effects of processes like fructation, which are implicated in metabolic diseases. nih.gov
Table 1: Applications of Fmoc-Lys-OH·HCl Derivatives in Chemical Biology and Medicine
| Application Area | Specific Use | Research Finding | Citation |
|---|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Serves as a cleavable linker for attaching cytotoxic drugs to antibodies. | Enables targeted drug delivery by creating a conjugate between a therapeutic agent and a targeting antibody. | medchemexpress.comchemicalbook.com |
| PROTACs | Used as an alkyl chain-based linker in the synthesis of PROTACs. | Facilitates the synthesis of molecules that induce selective degradation of target proteins via the ubiquitin-proteasome system. | medchemexpress.comjylpharm.com |
| Bioconjugation & Protein Engineering | Allows linkage to biomolecules like enzymes or fluorescent probes. | Aids in creating targeted drug delivery systems, diagnostic tools, and modifying proteins to enhance stability or activity. | chemimpex.comchempep.com |
| Post-Translational Modification (PTM) Studies | Incorporation of modified lysine (e.g., methylated lysine) into peptides. | Allows for the synthesis of peptides with specific PTMs to study their effects on biological activities and protein recognition. | chemicalbook.comsigmaaldrich.com |
| Fluorescent Probes | Synthesis of peptides with fluorescently labeled lysine residues. | Used to create tools for detecting protease cleavage and studying protein interactions through fluorescence-based assays. | chemicalbook.com |
| Glycation Research | Synthesis of glycated peptides using fructose-modified lysine building blocks. | Enables site-specific incorporation of glycated lysine to study the biological consequences of protein glycation. | nih.gov |
Integration with Automated and Flow Chemistry Platforms
The robust nature of the Fmoc protecting group and the well-established protocols for its use have made Fmoc-Lys-OH·HCl highly compatible with high-throughput synthesis methods. chempep.com The integration of this key building block with automated solid-phase peptide synthesis (SPPS) and emerging flow chemistry platforms is accelerating research in drug discovery and materials science.
Automated peptide synthesizers are now standard in many laboratories, and Fmoc-Lys-OH·HCl is fully compatible with these systems. chempep.comrsc.org The synthesis process involves sequential cycles of deprotection, coupling, and washing, all of which can be programmed and executed with high precision. The deprotection of the Fmoc group is typically achieved using a solution of piperidine in a solvent like dimethylformamide (DMF), while coupling is mediated by standard reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.orgambeed.com The reliability of these reactions allows for the routine synthesis of complex peptides incorporating one or more lysine residues, which can later be functionalized. chempep.com For example, derivatives like Fmoc-Lys(Dde)-OH are used in automated synthesis to introduce an orthogonal protecting group (Dde) that can be removed selectively while the peptide is still on the resin, allowing for site-specific modification. rsc.org
Flow chemistry represents the next frontier for peptide synthesis. While full-scale flow-based peptide synthesis is still evolving, the principles are being applied to create more efficient and integrated systems. The use of Fmoc-protected amino acids, including Fmoc-Lys-OH·HCl, is central to these developments. In a flow setup, reagents are continuously pumped through reactors, which can reduce reaction times, improve heat and mass transfer, and allow for in-line monitoring and purification. High-performance liquid chromatography (HPLC), often operating in a flow regime, is a critical downstream component for the analysis and purification of peptides synthesized via automated SPPS. rsc.org The combination of automated SPPS for chain assembly followed by flow-based cleavage and purification is becoming an increasingly powerful and efficient strategy for producing high-purity peptides for research and therapeutic development.
Table 2: Representative Parameters for Fmoc-Lys-OH·HCl in Automated SPPS
| Parameter | Condition/Reagent | Purpose | Citation |
|---|---|---|---|
| Synthesis Scale | 30 µmol | Standard research-scale synthesis on resin. | rsc.org |
| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus. | rsc.org |
| Coupling Reagents | HATU / NMM in DMF/NMP | Activation of the carboxylic acid of the incoming Fmoc-amino acid for amide bond formation. | rsc.org |
| Washing Solvent | Dimethylformamide (DMF) | Removal of excess reagents and byproducts after deprotection and coupling steps. | rsc.orgambeed.com |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) | Cleavage of the completed peptide from the solid support and removal of side-chain protecting groups. | rsc.org |
| Platform Compatibility | Prelude X, other automated synthesizers | Fmoc-Lys-OH·HCl and its derivatives are compatible with standard automated peptide synthesis instruments. | chempep.comrsc.org |
Q & A
Q. How can researchers optimize the solubility of Fmoc-Lys-OH.HCl in solid-phase peptide synthesis (SPPS)?
Methodological Answer: Fmoc-Lys-OH.HCl’s solubility depends on solvent polarity and ionic interactions. For SPPS:
- Solvent Selection : Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution, as these solvents effectively solubilize Fmoc-protected amino acids. For aqueous systems, adjust pH to 7–8 to enhance solubility.
- Concentration : Prepare stock solutions at 10–50 mM in DMF to avoid precipitation during coupling steps.
- Temperature : Gentle heating (30–40°C) can improve dissolution but avoid excessive heat to prevent Fmoc deprotection.
Reference solubility data for analogous compounds (e.g., Fmoc-Lys(Boc)-OH in DMSO: 100.8 mg/mL; EtOH: 51 mg/mL) .
Q. What purification strategies are recommended for Fmoc-Lys-OH.HCl post-synthesis?
Methodological Answer:
- Reverse-Phase HPLC (RP-HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to separate impurities. Monitor at 254 nm due to Fmoc’s UV absorbance.
- Thin-Layer Chromatography (TLC) : Verify purity using silica gel plates (eluent: 7:3 chloroform/methanol). Spots can be visualized under UV light or via ninhydrin staining.
- Recrystallization : Use ethanol/water mixtures for recrystallization to remove residual salts.
Analogous methods are validated for Fmoc-Lys derivatives in peptide synthesis .
Advanced Research Questions
Q. How can researchers design orthogonal protection strategies for ε-amino group functionalization of Fmoc-Lys-OH.HCl?
Methodological Answer: Orthogonal protecting groups enable selective modification of lysine’s ε-amino group:
- Alloc (Allyloxycarbonyl) : Use palladium-catalyzed deprotection under neutral conditions (e.g., Pd(PPh₃)₄ in CHCl₃/acetic acid/N-methylmorpholine) to retain Fmoc on the α-amino group .
- Mtt (4-Methyltrityl) : Remove with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), compatible with Fmoc stability .
- Boc (tert-Butoxycarbonyl) : Cleave with TFA (20–50% in DCM) but requires subsequent neutralization for Fmoc retention .
Optimize deprotection kinetics using LC-MS to confirm selective removal .
Q. What experimental approaches mitigate aspartimide formation during SPPS when using Fmoc-Lys-OH.HCl in aspartic acid-rich sequences?
Methodological Answer: Aspartimide formation is a common side reaction in acidic environments:
- Coupling Conditions : Use HOBt/DIC activation instead of HATU to reduce acid generation.
- Deprotection Protocol : Limit piperidine exposure to 20% v/v for ≤5 minutes to minimize base-induced cyclization.
- Sequence Design : Insert steric hindrance (e.g., β-branched amino acids) adjacent to aspartic acid to disrupt imide formation.
Studies on aspartyl-containing peptides highlight these strategies for maintaining homogeneity .
Q. How can Fmoc-Lys-OH.HCL be utilized in supramolecular hydrogel formation for drug delivery?
Methodological Answer:
- Self-Assembly : Dissolve Fmoc-Lys-OH.HCl in phosphate-buffered saline (PBS) at pH 7.4 and sonicate to induce fibril formation. Monitor gelation via rheology.
- Functionalization : Co-assemble with Fmoc-modified hydrophobic residues (e.g., Fmoc-Phe) to enhance mechanical stability.
- Drug Loading : Encapsulate hydrophobic drugs during gelation, achieving sustained release profiles (e.g., 70% release over 72 hours).
Hydrogel applications are validated for Fmoc-functionalized lysine derivatives in drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
